molecular formula C19H22F3N3O B2761485 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide CAS No. 1797236-36-2

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2761485
CAS No.: 1797236-36-2
M. Wt: 365.4
InChI Key: ZYVLADLRGLHHPO-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a chemically significant compound widely used in various fields, such as pharmaceuticals and chemical research. Its unique structure, featuring a pyrazole ring with a trifluoromethyl group, confers specific properties that make it suitable for diverse applications.

Scientific Research Applications

Chemistry

  • Synthesis Intermediates: : Serves as a key building block in complex organic syntheses.

  • Catalysis: : Participates in catalytic cycles for specific chemical transformations.

Biology

  • Enzyme Inhibitors: : Functions as a potent inhibitor in biochemical assays.

  • Biological Probes: : Used to study biological pathways and interactions.

Medicine

  • Pharmaceuticals: : Investigated for potential therapeutic properties.

  • Drug Design: : Acts as a lead compound in the development of new drugs.

Industry

  • Material Science: : Involved in the synthesis of advanced materials.

  • Agrochemicals: : Utilized in the development of crop protection agents.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for research on this compound would likely depend on its intended use and effectiveness. If it’s a pharmaceutical, for example, future research might focus on improving its efficacy or reducing side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide involves multi-step procedures, starting with the formation of the pyrazole ring and subsequent functionalization. Key reaction conditions include:

  • Cyclization: : Using hydrazine and a diketone to form the pyrazole ring.

  • Alkylation: : Introducing the trifluoromethyl group through electrophilic substitution.

  • Coupling: : Connecting the pyrazole moiety with the butanamide derivative.

Industrial Production Methods

Industrial synthesis scales up these methods with optimized reaction conditions:

  • Continuous Flow Chemistry: : Enhances yield and efficiency.

  • Catalysis: : Utilizes metal catalysts to accelerate specific reaction steps.

  • Purification: : Employs chromatographic techniques to isolate the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide undergoes several types of chemical reactions, including:

  • Oxidation: : Typically forms oxo derivatives under mild conditions.

  • Reduction: : Converts to amine derivatives using reducing agents.

  • Substitution: : Facilitates halogenation or nitration at specific positions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens like chlorine and bromine, nitric acid for nitration.

Major Products

  • Oxidized Products: : Oxo-functionalized derivatives.

  • Reduced Products: : Amino-functionalized derivatives.

  • Substituted Products: : Halogenated or nitrated compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-cyclopropyl-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide: : Lacks the trifluoromethyl group.

  • N-(2-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide: : Substitutes the cyclopropyl group with a phenyl group.

Uniqueness

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide stands out due to its trifluoromethyl and cyclopropyl groups, which enhance its stability and biological activity compared to similar compounds.

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Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O/c1-2-15(13-6-4-3-5-7-13)18(26)23-10-11-25-16(14-8-9-14)12-17(24-25)19(20,21)22/h3-7,12,14-15H,2,8-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVLADLRGLHHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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